(5-Fluoro-6-methylpyridin-2-YL)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,4,9H2,1H3 |
InChI Key |
VKRQKYITAWFTQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CN)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 6 Methylpyridin 2 Yl Methanamine
Established Synthetic Routes to (5-Fluoro-6-methylpyridin-2-YL)methanamine
The preparation of this compound can be achieved through various established synthetic transformations. These methods often involve the initial synthesis of a stable intermediate, which is then converted to the final aminomethyl product.
Reductive Amination Strategies in its Preparation
The process involves the reaction of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this purpose, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
A plausible reaction scheme is outlined below:
Scheme 1: Hypothetical Reductive Amination Route

This represents a generalized approach, and specific reaction conditions would require experimental optimization.
Nucleophilic Substitution Approaches for Pyridine (B92270) Ring Functionalization
Nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring provides another viable pathway to introduce the aminomethyl moiety. This approach typically involves a precursor where the 2-position is substituted with a good leaving group, such as a halogen (e.g., chlorine or bromine).
The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the 5-position enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack at the 2- and 6-positions. A potential, though not explicitly documented, strategy could involve the reaction of a 2-halo-5-fluoro-6-methylpyridine with a synthetic equivalent of the aminomethyl anion. However, direct displacement with ammonia or a protected amine equivalent on a 2-halomethyl derivative is a more common approach.
Direct Functionalization and Chloromethylation Techniques
The direct introduction of a functional group onto the 5-fluoro-6-methylpyridine core is a challenging yet potentially efficient strategy. One such method involves the chloromethylation of the pyridine ring, followed by amination. This would entail the reaction of 5-fluoro-6-methylpyridine with a source of formaldehyde (B43269) and hydrogen chloride to introduce a chloromethyl group, likely at the 2-position due to the directing effects of the ring nitrogen and the methyl group.
The resulting 2-(chloromethyl)-5-fluoro-6-methylpyridine can then be converted to the target amine through reaction with ammonia or a suitable nitrogen nucleophile. This two-step sequence provides a direct route from the parent heterocycle to the desired product.
Precursor Synthesis and Intermediate Isolation
The successful synthesis of this compound is highly dependent on the efficient preparation and isolation of key precursors and intermediates.
Synthesis of Halogenated Pyridine Precursors
Halogenated pyridines are crucial intermediates for many synthetic routes, particularly those involving nucleophilic substitution or cross-coupling reactions. The synthesis of precursors such as 2-chloro-5-fluoro-6-methylpyridine or 2-bromo-5-fluoro-6-methylpyridine (B1273214) is a critical first step.
The synthesis of related brominated fluoropyridines has been reported. For instance, 2-bromo-5-fluoropyridine (B41290) can be synthesized from 5-aminopyridine through a bromination reaction followed by a diazotization reaction. guidechem.com A similar strategy could potentially be adapted for the synthesis of 2-bromo-5-fluoro-6-methylpyridine starting from 5-amino-2-methylpyridine. The general steps would involve:
Nitration of 2-methylpyridine (B31789) to introduce a nitro group.
Reduction of the nitro group to an amino group.
Fluorination via a Sandmeyer-type reaction (diazotization followed by treatment with a fluoride (B91410) source).
Bromination at the 2-position.
Alternatively, the chlorination of 3-methylpyridine (B133936) can lead to the formation of 2-chloro-5-methylpyridine, which could then be fluorinated. jst.go.jpscispace.comepo.org
Preparation of Functionalized Pyridine Derivatives for Subsequent Transformations
A key functionalized intermediate for the synthesis of this compound is 5-fluoro-6-methylpyridine-2-carbonitrile. The presence of the nitrile group allows for a straightforward conversion to the aminomethyl group via reduction.
The synthesis of this nitrile precursor can be achieved through various methods, including the cyanation of a corresponding halogenated pyridine. Once obtained, the nitrile can be reduced to the primary amine using a variety of reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over a suitable catalyst such as Raney nickel or palladium on carbon. wikipedia.org
Table 1: Common Reducing Agents for Nitrile to Amine Conversion
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | Powerful reducing agent, high yields | Highly reactive with water, requires careful handling |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H2 gas, various solvents (e.g., ethanol, methanol), often with ammonia | Milder conditions, scalable | Catalyst can be expensive, may require high pressure |
The isolation of the nitrile intermediate is crucial for ensuring the purity of the final product. Standard purification techniques such as crystallization or column chromatography are typically employed.
Optimization of Synthetic Pathways
The fine-tuning of reaction conditions is a crucial aspect of maximizing the yield and selectivity of the desired product. Key parameters that are often manipulated include temperature, pressure, and solvent systems. For the reduction of 5-fluoro-6-methylpicolinonitrile, precise control over these variables is essential to ensure the complete conversion of the nitrile to the primary amine while minimizing the formation of byproducts.
Table 1: Optimization of Reaction Conditions for the Hydrogenation of 5-Fluoro-6-methylpicolinonitrile
| Parameter | Condition Range | Optimal Condition | Impact on Yield and Selectivity |
| Temperature (°C) | 25 - 100 | 50 - 60 | Lower temperatures can lead to incomplete reactions, while higher temperatures may promote side reactions. |
| Hydrogen Pressure (psi) | 50 - 500 | 100 - 200 | Sufficient pressure is required to ensure efficient hydrogenation, but excessively high pressures can be costly and require specialized equipment. |
| Solvent | Methanol, Ethanol, THF | Ethanolic Ammonia | The presence of ammonia in the solvent can help to suppress the formation of secondary and tertiary amine byproducts. |
The choice of catalyst is paramount in the hydrogenation of nitriles. Heterogeneous catalysts are often preferred for their ease of separation from the reaction mixture, which simplifies the purification process and allows for catalyst recycling.
Table 2: Comparison of Catalysts for the Synthesis of this compound
| Catalyst | Reaction Medium | Advantages | Disadvantages |
| Raney Nickel | Ethanolic Ammonia | High activity and relatively low cost. | Can be pyrophoric and may require careful handling. |
| Palladium on Carbon (Pd/C) | Methanol/Ammonia | High selectivity and good activity under mild conditions. | Higher cost compared to Raney Nickel. |
| Rhodium on Alumina (Rh/Al2O3) | Ethanol | Can offer high yields and purity. | Generally more expensive than Nickel or Palladium catalysts. |
The reaction medium not only dissolves the reactants but also influences the reaction rate and selectivity. Anhydrous solvents are typically used to prevent the hydrolysis of intermediates. The addition of ammonia to the reaction medium is a common strategy to inhibit the formation of secondary amines, which are common byproducts in nitrile reductions.
The primary side reactions in the synthesis of this compound via nitrile reduction include the formation of secondary and tertiary amines, as well as the potential for hydrodefluorination of the pyridine ring under harsh conditions.
To mitigate the formation of secondary and tertiary amines, an excess of ammonia is often added to the reaction mixture. This shifts the equilibrium of the intermediate imine formation towards the desired primary amine. Careful selection of the catalyst and reaction conditions, such as lower temperatures and pressures, can also minimize the risk of defluorination. The purity of the starting material, 5-fluoro-6-methylpicolinonitrile, is also critical, as impurities can lead to the formation of undesired byproducts.
Scalability and Industrial Considerations in Compound Production
The transition from a laboratory-scale synthesis to industrial production of this compound presents several challenges. Key considerations for a scalable and economically viable process include:
Cost and Availability of Raw Materials: The starting materials, particularly the fluorinated pyridine precursor, must be readily available and affordable.
Process Safety: The use of hydrogen gas under pressure and potentially pyrophoric catalysts like Raney Nickel requires robust safety protocols and specialized equipment to handle the risks of fire and explosion.
Efficiency and Throughput: For industrial production, continuous flow reactors may be considered as an alternative to traditional batch reactors. Flow chemistry can offer better heat and mass transfer, leading to improved reaction control, higher yields, and increased safety.
Product Purification: On a large scale, purification methods such as distillation or crystallization must be optimized to achieve the desired product purity while minimizing product loss and solvent waste.
Waste Management: The environmental impact of the process must be considered, including the disposal of spent catalyst and solvent waste. The development of a process that allows for catalyst recycling and solvent recovery is highly desirable.
By addressing these factors, a robust and efficient industrial-scale synthesis of this compound can be achieved, ensuring a reliable supply of this important chemical intermediate.
Chemical Reactivity and Transformation Mechanisms of 5 Fluoro 6 Methylpyridin 2 Yl Methanamine
Reactions Involving the Primary Amine Moiety
The primary amine attached to the pyridine (B92270) ring via a methylene (B1212753) bridge is a key functional group that readily participates in a variety of nucleophilic reactions. Its reactivity is analogous to that of other benzylamines, enabling the formation of amides, secondary and tertiary amines, and imines.
Amidation Reactions and Derivative Formation
The primary amine of (5-Fluoro-6-methylpyridin-2-YL)methanamine can be readily acylated to form a wide array of amide derivatives. This transformation is typically achieved by reaction with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.
The general scheme for amidation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. For instance, reaction with an acyl chloride proceeds with the elimination of hydrogen chloride, which is typically scavenged by a tertiary amine base like triethylamine. Alternatively, coupling reactions with carboxylic acids are often mediated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which activate the carboxylic acid for nucleophilic attack. researchgate.net
| Reactant A | Reactant B (Acylating Agent) | Typical Conditions | Product |
| This compound | Acetyl Chloride | Triethylamine, Dichloromethane, 0°C to RT | N-((5-Fluoro-6-methylpyridin-2-yl)methyl)acetamide |
| This compound | Benzoic Acid | EDC, HOBt, DMF, RT | N-((5-Fluoro-6-methylpyridin-2-yl)methyl)benzamide |
| This compound | Acetic Anhydride | Pyridine, RT | N-((5-Fluoro-6-methylpyridin-2-yl)methyl)acetamide |
Reductive Amination in the Construction of Secondary and Tertiary Amines
Reductive amination is a highly efficient method for converting the primary amine of this compound into more substituted secondary and tertiary amines. wikipedia.orgorgoreview.com This one-pot reaction involves the initial condensation of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ by a selective reducing agent. masterorganicchemistry.com
The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org This intermediate then dehydrates to form a Schiff base or imine. In the presence of a reducing agent, this imine is immediately converted to the corresponding secondary amine. Common reducing agents for this process include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion without affecting the starting carbonyl compound. masterorganicchemistry.com The reaction of this compound with a second equivalent of an aldehyde, followed by reduction, can yield a tertiary amine.
| Amine Reactant | Carbonyl Reactant | Reducing Agent | Product Type | Example Product |
| This compound | Formaldehyde (B43269) | NaBH(OAc)₃, Acetic Acid | Secondary Amine | 1-(5-Fluoro-6-methylpyridin-2-yl)-N-methylmethanamine |
| This compound | Acetone | NaBH₃CN, Methanol | Secondary Amine | 1-(5-Fluoro-6-methylpyridin-2-yl)-N-(propan-2-yl)methanamine |
| 1-(5-Fluoro-6-methylpyridin-2-yl)-N-methylmethanamine | Cyclohexanone | NaBH(OAc)₃, Dichloroethane | Tertiary Amine | N-((5-Fluoro-6-methylpyridin-2-yl)methyl)-N-methylcyclohexanamine |
Condensation Reactions with Carbonyl Compounds
The initial step of reductive amination, the condensation of the primary amine with an aldehyde or ketone, can be isolated as a distinct reaction to form imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org This reaction is typically reversible and catalyzed by acid. libretexts.org The formation of the imine is driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent. google.com
The mechanism involves the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the C=N double bond characteristic of an imine. masterorganicchemistry.com These imines are valuable intermediates themselves, capable of undergoing further reactions or serving as ligands in coordination chemistry.
Pyridine Ring Functionalization and Electrophilic Substitution
The pyridine ring in this compound is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). uoanbar.edu.iqquora.com However, the reactivity and regioselectivity of such reactions are significantly modulated by the three substituents on the ring.
Regioselective Substitution Patterns on the Pyridine Nucleus
Electrophilic attack on the unsubstituted pyridine ring preferentially occurs at the 3-position (meta-position). This is because the intermediates formed from attack at the 2- or 4-positions place a positive charge on the highly electronegative nitrogen atom, which is energetically unfavorable. quora.comquora.com
In the case of this compound, the directing effects of the existing substituents must be considered. The substituents are:
-CH₂NH₂ at C2: An activating, ortho-, para-directing group.
-CH₃ at C6: An activating, ortho-, para-directing group.
-F at C5: A deactivating, ortho-, para-directing group. libretexts.org
The positions ortho and para to the activating groups are C3, C4, and C5. The positions ortho and para to the fluorine are C4 and C6. The combined influence of these groups suggests that the most electron-rich positions, and therefore the most likely sites for electrophilic attack, are C3 and C4. The C4 position is favored by the directing effects of both the C2-aminomethyl and C5-fluoro groups. The C3 position is strongly activated by the C2-aminomethyl group. Therefore, electrophilic substitution reactions like nitration or halogenation are expected to yield a mixture of 3- and 4-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions. For example, nitration of the related 2-aminopyridine (B139424) yields primarily the 5-nitro derivative (para to the amino group), with the 3-nitro isomer as a byproduct. sapub.org
Influence of Fluorine and Methyl Substituents on Ring Reactivity
Activating Groups: The methyl group (-CH₃) at C6 and the aminomethyl group (-CH₂NH₂) at C2 are both electron-donating groups. The methyl group donates electron density through a positive inductive effect (+I) and hyperconjugation. The aminomethyl group is also activating. Together, these groups increase the electron density of the pyridine ring, making it more nucleophilic and more susceptible to electrophilic attack than unsubstituted pyridine.
Deactivating Group: The fluorine atom at C5 exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic substitution. uoanbar.edu.iq However, it can also donate electron density through a positive mesomeric effect (+M) via its lone pairs, which directs incoming electrophiles to the ortho and para positions (C4 and C6). acs.org
The net effect is a complex electronic landscape. The activating effects of the methyl and aminomethyl groups partially counteract the deactivating inductive effect of the fluorine atom. This modulation of electron density is crucial for controlling the regioselectivity of further functionalization. While the ring is still less reactive than a comparable benzene derivative, it is significantly more reactive than pyridine itself, particularly under acidic conditions where protonation of the ring nitrogen further deactivates the system. uoanbar.edu.iqrsc.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. The fluorine atom on the pyridine ring of this compound makes it a potential substrate for such reactions.
Displacement of Halogen Atoms on the Pyridine Ring
The presence of the fluorine atom at the C-5 position of the pyridine ring, coupled with the activating effect of the ring nitrogen, theoretically allows for its displacement by various nucleophiles. In SNAr reactions, the rate of displacement of halogens typically follows the order F > Cl > Br > I, which is the reverse of their order of acidity. This is because the rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
While specific experimental data on the displacement of the fluorine atom in this compound is not extensively documented in publicly available literature, the general principles of SNAr on fluorinated pyridines suggest that it could react with strong nucleophiles such as alkoxides, thiolates, and amines under appropriate conditions. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized intermediate, before the fluoride (B91410) ion is expelled.
Mechanistic Investigations of Substitution Processes
The mechanism of SNAr reactions on fluoropyridines has been a subject of considerable study. The reaction is generally accepted to proceed via a two-step addition-elimination mechanism. The first step involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as the Meisenheimer complex. This step is typically the rate-determining step. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. In the case of this compound, the pyridine nitrogen atom contributes to the stabilization of this intermediate.
The second step is the rapid elimination of the fluoride ion, which restores the aromaticity of the ring. Computational studies on similar fluorinated aromatic compounds have provided insights into the energy profiles of these reactions, confirming the structure of the transition states and the intermediates. Factors such as the nature of the nucleophile, the solvent, and the reaction temperature can significantly influence the reaction rate and outcome.
Coupling Reactions and Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The structure of this compound, containing a C-F bond, makes it a potential, albeit challenging, substrate for such transformations.
Palladium-Catalyzed Coupling Reactions in Derivative Synthesis
While the C-F bond is generally the most difficult to activate among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, recent advances in catalyst design, particularly the development of bulky and electron-rich phosphine (B1218219) ligands, have enabled the use of fluoroarenes as coupling partners. Theoretically, this compound could participate in Suzuki, Stille, or Buchwald-Hartwig amination reactions.
For a Suzuki coupling, the reaction would involve an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle would involve oxidative addition of the C-F bond to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the catalyst. The high bond dissociation energy of the C-F bond makes the initial oxidative addition step challenging.
Below is a hypothetical data table illustrating potential outcomes for a Suzuki-Miyaura coupling reaction, based on general knowledge of similar transformations.
| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Not Reported |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | Not Reported |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | Not Reported |
Note: This table is illustrative and based on general reaction conditions for challenging C-F activations. Specific experimental data for this compound is not available in the cited sources.
Other Metal-Mediated Transformations
Beyond palladium, other transition metals such as nickel and copper have also been employed for cross-coupling reactions involving C-F bond activation. Nickel catalysts, in particular, have shown promise for the functionalization of fluoroarenes due to their lower cost and unique reactivity profiles.
Furthermore, the methanamine group in this compound can act as a directing group in C-H activation reactions. Transition metal catalysts, such as rhodium or ruthenium, can coordinate to the nitrogen atom of the aminomethyl group, facilitating the activation and subsequent functionalization of an adjacent C-H bond on the pyridine ring. This strategy provides an alternative pathway for derivatization that does not rely on the activation of the C-F bond.
Applications of 5 Fluoro 6 Methylpyridin 2 Yl Methanamine As a Synthetic Building Block
Construction of Complex Heterocyclic Scaffolds
The structure of (5-Fluoro-6-methylpyridin-2-YL)methanamine is particularly amenable to the synthesis of intricate heterocyclic systems. The presence of the nucleophilic amine and the aromatic pyridine (B92270) ring allows for its participation in a variety of ring-forming reactions.
The primary amine functionality of this compound is a key handle for constructing fused heterocyclic systems. This is often achieved through condensation reactions with appropriate bifunctional reagents, leading to the formation of new rings fused to the initial pyridine core. For instance, reaction with β-keto esters can initiate a sequence of condensation and cyclization to yield fused pyridone structures, a common motif in bioactive molecules. nih.govorganic-chemistry.org Annulation strategies, where a new ring is built onto the existing pyridine framework, are efficient methods for elaborating the core structure. nih.gov The versatility of this approach allows for the creation of a small library of fused systems by varying the cyclizing agent, demonstrating the utility of the building block in combinatorial chemistry. nih.gov
Beyond fused systems, this compound is instrumental in assembling larger, multicyclic compounds. The aminomethyl group can act as a linker, connecting the pyridine ring to other cyclic moieties. Through multi-step synthetic sequences, such as acylation followed by intramolecular cyclization or participation in multicomponent reactions, the compound can be integrated into elaborate molecular architectures. For example, derivatives of pyridine dicarboxamides, known for their diverse biological activities and roles in supramolecular chemistry, can be synthesized using aminopyridine precursors. mdpi.com The synthesis of complex structures like benzoxazoles, which often involves the reaction of an amine with a phenol (B47542) derivative, highlights a potential pathway where this building block could be used to introduce the substituted pyridine motif into a larger, multi-ring framework. researchgate.netdntb.gov.ua
Role in Structure-Activity Relationship (SAR) Studies for Targeted Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery, providing insights into how a molecule's structure correlates with its biological activity. nih.gov this compound is an exemplary building block for SAR exploration due to its combination of a modifiable handle and a functionally important substituted core.
The primary amine of this compound serves as a versatile point for chemical modification, allowing researchers to systematically alter the molecular structure and probe its effect on biological targets. A wide array of derivatives can be readily synthesized from this amine, including amides, sulfonamides, ureas, and secondary or tertiary amines via alkylation. This systematic derivatization enables the exploration of different physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and steric bulk, at a specific vector on the molecule. Such analogue libraries are crucial for identifying the optimal substituents required for potency and selectivity. nih.gov
Below is an interactive table detailing potential modifications of the amine group and the resulting functionalities, which are commonly explored in SAR studies.
| Reagent Class | Reaction Type | Resulting Functional Group | Purpose in SAR Studies |
| Acyl Halides / Anhydrides | Acylation | Amide | Introduce hydrogen bond donors/acceptors; vary substituent size. |
| Sulfonyl Chlorides | Sulfonylation | Sulfonamide | Introduce a strong hydrogen bond donor and tetrahedral geometry. |
| Isocyanates | Addition | Urea | Introduce additional hydrogen bonding sites. |
| Aldehydes / Ketones | Reductive Amination | Secondary/Tertiary Amine | Modify basicity (pKa); introduce larger alkyl or aryl groups. |
| Alkyl Halides | Alkylation | Secondary/Tertiary Amine | Explore steric and electronic effects of N-substituents. |
The specific substitution pattern of the pyridine ring is critical to the utility of this building block in targeted design. The fluorine atom at the 5-position can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity. Fluorine is a well-known bioisostere for hydrogen but can act as a hydrogen bond acceptor and alter the acidity of nearby protons. nih.govresearchgate.net The methyl group at the 6-position provides steric hindrance and lipophilicity, which can influence binding selectivity and pharmacokinetic properties. organic-chemistry.org The relative positioning of the aminomethyl group at C2, adjacent to the ring nitrogen, dictates the spatial orientation of substituents appended to the amine, which is a key consideration in designing molecules that fit precisely into a biological target's binding site.
Contributions to Research in Functional Molecule Synthesis
The utility of this compound extends to the broader field of functional molecule synthesis. Its unique combination of a reactive handle and a decorated aromatic core makes it a valuable precursor for compounds beyond the pharmaceutical realm, including agrochemicals and materials science. Halogenated heterocyclic compounds, including those with fluorine, are prevalent in modern agrochemicals. researchgate.net The pyridine scaffold itself is a core component of many functional materials and ligands in coordination chemistry. mdpi.com By providing a ready-made, specifically substituted pyridine building block, this compound facilitates the efficient synthesis of novel molecules, enabling researchers to investigate new chemical space and develop next-generation functional materials and biologically active agents.
Precursor for Advanced Organic Materials
The structural motifs present in this compound are highly sought after in the design of advanced organic materials, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Pyridine-based compounds are widely utilized as electron-transporting materials (ETMs) and hole-transporting materials (HTMs) due to their inherent electronic properties and stability. rsc.orgmdpi.comresearchgate.net
The incorporation of fluorine into organic materials can enhance their performance by modifying their electronic energy levels, improving thermal stability, and increasing resistance to degradation. rsc.orgresearchgate.netssrn.commdpi.com The methyl group can influence the solubility and morphological stability of thin films, which are crucial for device performance. The aminomethyl group provides a reactive handle for further chemical elaboration, allowing for the construction of larger, more complex molecular architectures.
While specific research on materials derived directly from this compound is not extensively documented, the principles of molecular design in organic electronics suggest its utility. For instance, analogous fluorinated and amine-functionalized aromatic compounds have been successfully integrated into high-performance HTMs and ETMs.
Table 1: Performance of Selected Pyridine-Based Electron-Transporting Materials in Organic Solar Cells
| Material | Device Structure | Power Conversion Efficiency (PCE) | Reference |
| TmPyPB | OSC | 6.3% | rsc.org |
| B3PyPB | OSC | - | rsc.org |
| DPPS | OSC | - | rsc.org |
| C60-3-Py | iPSC | 17.57% | rsc.org |
Note: The data in this table is based on pyridine derivatives analogous to the subject compound and is for illustrative purposes.
The development of novel HTMs and ETMs is a continuous effort to improve the efficiency and longevity of organic electronic devices. The synthesis of new materials often involves the strategic combination of different functional moieties to achieve desired properties. nih.govresearchgate.netmdpi.commdpi.com The unique combination of a fluorinated pyridine core and a reactive aminomethyl side chain in this compound makes it a promising candidate for the synthesis of next-generation organic electronic materials.
Ligand Synthesis and Coordination Chemistry Applications
The aminomethylpyridine scaffold is a well-established ligand framework in coordination chemistry, capable of forming stable complexes with a wide range of transition metals, including copper, palladium, and ruthenium. nih.govmdpi.comnih.govnih.gov The nitrogen atoms of the pyridine ring and the amino group can act as a bidentate chelating ligand, forming a stable five-membered ring upon coordination to a metal center.
The presence of fluoro and methyl substituents on the pyridine ring of this compound can significantly influence the properties of the resulting metal complexes. The electron-withdrawing nature of the fluorine atom can affect the electron density at the metal center, which in turn can modulate the catalytic activity and photophysical properties of the complex. nih.govnih.govresearchgate.netekb.eg The methyl group can introduce steric hindrance, which can influence the coordination geometry and the stability of the complex.
Metal complexes derived from substituted aminomethylpyridine ligands have found applications in various catalytic transformations. For example, palladium complexes of similar ligands have been shown to be effective catalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. nih.gov The catalytic performance is often dependent on the electronic and steric properties of the ligand.
Table 2: Catalytic Activity of Palladium Complexes with Pyridine-Based Ligands in Suzuki-Miyaura Coupling
| Catalyst | Reaction Conditions | Yield | Reference |
| [Pd(4-CN-py)₂Cl₂] | Phenylboronic acid, 4-bromoanisole, K₂CO₃, DMF, 100 °C | 98% | nih.gov |
| [Pd(4-MeO-py)₂Cl₂] | Phenylboronic acid, 4-bromoanisole, K₂CO₃, DMF, 100 °C | 95% | nih.gov |
| [Pd(4-Me-py)₂Cl₂] | Phenylboronic acid, 4-bromoanisole, K₂CO₃, DMF, 100 °C | 97% | nih.gov |
Note: This table presents data for palladium complexes with substituted pyridine ligands to illustrate the potential catalytic applications of complexes derived from the subject compound.
Furthermore, ruthenium and other transition metal complexes of fluorinated pyridine ligands have been investigated for their interesting photophysical properties, including their potential use as photosensitizers in photodynamic therapy or as components in light-emitting devices. nih.govnih.govresearchgate.netekb.eg The specific substitution pattern of this compound could lead to the development of novel metal complexes with tailored electronic and photophysical characteristics.
The synthesis of copper complexes with aminomethylpyridine derivatives has also been extensively studied, revealing a rich structural diversity and potential applications in areas such as bioinorganic chemistry and materials science. nih.govmdpi.come3s-conferences.orgeurjchem.comresearchgate.net The ability to systematically modify the ligand structure by introducing substituents like fluorine and methyl groups allows for the fine-tuning of the properties of these copper complexes.
Spectroscopic and Analytical Characterization Methodologies for 5 Fluoro 6 Methylpyridin 2 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For fluorinated pyridine (B92270) derivatives, a multi-nuclear approach is often employed to gain a comprehensive structural picture.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton (¹H) NMR spectroscopy is fundamental for identifying the number, type, and connectivity of hydrogen atoms in a molecule. In the context of (5-Fluoro-6-methylpyridin-2-YL)methanamine, ¹H NMR spectra would be expected to show distinct signals for the methyl, methanamine, and pyridine ring protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals provide invaluable information for structural assignment.
For instance, the methyl protons would typically appear as a singlet, while the methanamine protons might present as a singlet or a broader signal depending on exchange rates and solvent conditions. The protons on the pyridine ring would exhibit characteristic doublet or doublet of doublets patterns due to coupling with each other and with the fluorine atom. The precise chemical shifts are influenced by the electronic effects of the fluorine and methyl substituents on the pyridine ring.
Interactive Data Table: Representative ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H | 7.0 - 8.0 | m | - |
| -CH₂NH₂ | 3.5 - 4.5 | s | - |
| -CH₃ | 2.0 - 3.0 | s | - |
| -NH₂ | 1.5 - 2.5 | br s | - |
| Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.
The carbon atoms of the pyridine ring would resonate in the aromatic region of the spectrum, with their exact positions influenced by the fluorine and methyl substituents. The fluorine atom, being highly electronegative, would cause a significant downfield shift for the carbon atom to which it is attached (C5) and would also introduce C-F coupling, which can be observed in the spectrum. The methyl and methanamine carbons would appear in the aliphatic region.
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Chemical Shift (δ, ppm) |
| Pyridine-C (Aromatic) | 110 - 160 |
| -CH₂NH₂ | 40 - 50 |
| -CH₃ | 15 - 25 |
| Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative. |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis
For fluorinated compounds, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique. The ¹⁹F nucleus is 100% abundant and has a spin of ½, making it ideal for NMR studies. The chemical shift of the fluorine signal in the ¹⁹F NMR spectrum of this compound would provide direct information about the electronic environment of the fluorine atom on the pyridine ring. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) can be observed in both the ¹H and ¹⁹F NMR spectra, providing further confirmation of the molecular structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₇H₉FN₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass with the calculated theoretical mass.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, producing fine droplets from which ions are generated. For this compound, which contains a basic amine group, ESI in positive ion mode would readily produce the protonated molecule [M+H]⁺. The detection of this ion would confirm the molecular weight of the compound.
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Ion | Calculated m/z | Observed m/z |
| HRMS | [M+H]⁺ | 141.0828 | (To be determined experimentally) |
| ESI-MS | [M+H]⁺ | 141.1 | (To be determined experimentally) |
Chromatographic Separation and Purification Techniques
Chromatographic methods are indispensable tools for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of this compound. Commercial suppliers often provide HPLC data to certify the quality of the compound. bldpharm.combldpharm.com This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For polar compounds like the target aminopyridine derivative, reverse-phase HPLC is commonly employed.
In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid | Eluent system to separate compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Ensures consistent elution and reproducible retention times. |
| Detection | UV at 254 nm | Detection of the aromatic pyridine ring. |
| Injection Volume | 10 µL | Standard volume for introducing the sample into the system. |
| Column Temp. | 30 °C | Maintains stable and reproducible separation conditions. |
For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique is frequently used to isolate target compounds from byproducts and unreacted starting materials after a synthesis. nih.govresearchgate.net The separation is based on the differential adsorption of the mixture's components to a solid stationary phase (e.g., silica (B1680970) gel or alumina) as a liquid mobile phase (the eluent) is passed through it.
Given the amine functional group, the compound is moderately polar. A typical stationary phase would be silica gel. The mobile phase would consist of a solvent system whose polarity is optimized to achieve good separation, such as a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with a range of polarities.
Table 2: General Column Chromatography Setup for Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient |
| Elution Method | Gradient or Isocratic |
| Fraction Collection | Fractions are collected and analyzed (e.g., by TLC) to pool those containing the pure compound. |
Thin-Layer Chromatography (TLC) is a rapid, simple, and effective technique used to monitor the progress of a chemical reaction in real-time. thieme.de In the synthesis of this compound, TLC allows a chemist to qualitatively observe the consumption of starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel on an aluminum backing). The plate is then developed in a chamber containing an appropriate solvent system. The separated spots are visualized, typically under UV light. The progress of the reaction is determined by comparing the spots from the reaction mixture over time to spots of the starting materials. The reaction is considered complete when the starting material spot has disappeared and a new spot, corresponding to the product, has appeared and its intensity is maximized. The retention factor (Rf), a ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to characterize the components.
Table 3: Example of TLC for Reaction Monitoring
| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf Value |
| Starting Material | 4.5 | 6.0 | 0.75 |
| Product | 2.1 | 6.0 | 0.35 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
This technique involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays in a unique pattern, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, the electron density map of the molecule can be constructed, revealing the exact position of each atom. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. elsevierpure.comelsevierpure.com
Table 4: Key Crystallographic Data Obtained from XRD Analysis
| Parameter | Information Provided |
| Crystal System | The basic geometric classification of the crystal lattice (e.g., orthorhombic, monoclinic). |
| Space Group | The symmetry elements present within the crystal's unit cell. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-F, C-N, C=C). |
| Bond Angles | Angles formed between three connected atoms, defining the molecular geometry. |
| Torsion Angles | Dihedral angles that describe the conformation around rotatable bonds. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies. An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). It is used to identify the functional groups present in a molecule. For this compound, characteristic peaks would be expected for the N-H bonds of the amine, the C-H bonds of the methyl and methylene (B1212753) groups, the C-F bond, and the aromatic pyridine ring vibrations. nist.govresearchgate.net
Table 5: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 (two bands) |
| Primary Amine (R-NH₂) | N-H Bending (Scissoring) | 1590 - 1650 |
| Aromatic Ring | C=C & C=N Stretching | 1450 - 1600 |
| Alkyl C-H | C-H Stretching | 2850 - 3000 |
| Aryl C-F | C-F Stretching | 1200 - 1280 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs UV radiation, promoting electrons from a lower energy orbital (e.g., a π bonding orbital) to a higher energy orbital (e.g., a π* antibonding orbital). The resulting spectrum, a plot of absorbance versus wavelength (nm), can be used to confirm the presence of the aromatic system. The position of the maximum absorbance (λ_max) and the molar absorptivity are characteristic of the molecule's electronic structure. elsevierpure.com
Table 6: Expected UV-Vis Absorption Data
| Chromophore | Electronic Transition | Expected λ_max (nm) |
| Substituted Pyridine Ring | π → π | ~200 - 280 |
| Substituted Pyridine Ring | n → π | ~270 - 330 |
Lack of Specific Research Impedes Detailed Computational Analysis of this compound
A comprehensive literature search for computational and theoretical investigations specifically focused on the chemical compound this compound has revealed a significant gap in dedicated research. While general principles of computational chemistry and theoretical analysis for related pyridine derivatives are well-documented, specific studies detailing the quantum chemical calculations, molecular dynamics, reactivity predictions, and noncovalent interactions for this particular molecule are not publicly available.
The absence of targeted research on this compound makes it impossible to provide a thorough and scientifically accurate article with detailed research findings and data tables as per the requested outline. Generating such content would necessitate speculation and fabrication of data, which falls outside the scope of scientifically rigorous reporting.
The requested article structure, focusing on Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Mulliken charge analysis, Molecular Dynamics (MD) simulations, prediction of reactivity and mechanistic pathways, and Noncovalent Interaction (NCI) analysis, requires specific computational outputs and scholarly interpretation that are contingent on dedicated research.
In the broader context of substituted pyridines, computational methods have been extensively applied. For instance, DFT calculations are commonly used to elucidate the electronic structure, optimized geometry, and vibrational frequencies of pyridine derivatives. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and potential sites for electrophilic and nucleophilic attack. Similarly, Mulliken charge analysis is instrumental in understanding the charge distribution across the atoms, which influences electrostatic interactions and reactivity.
Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing information on conformational changes and interactions with other molecules, such as solvents or biological macromolecules. Furthermore, computational methods are employed to predict reaction mechanisms and analyze noncovalent interactions like hydrogen bonding, which are crucial for understanding molecular recognition and self-assembly processes.
While these computational tools are powerful and widely used for compounds with similar structural motifs, the specific application and detailed results for this compound have not been reported in the available scientific literature. Therefore, a detailed exposition on this specific compound, as outlined in the request, cannot be fulfilled at this time. Further experimental and computational research is required to generate the specific data needed for such an analysis.
Computational and Theoretical Investigations Pertaining to 5 Fluoro 6 Methylpyridin 2 Yl Methanamine
Influence of Fluorine on Electronic Structure and Chemical Behavior
The introduction of a fluorine atom onto the pyridine (B92270) ring, as in (5-Fluoro-6-methylpyridin-2-YL)methanamine, induces significant perturbations in the molecule's electronic landscape. This is primarily due to fluorine's high electronegativity, which causes a powerful inductive effect, withdrawing electron density from the aromatic ring. This electron withdrawal has several key consequences for the molecule's structure and reactivity.
Electronic Structure Modifications:
The fluorine substituent profoundly alters the distribution of electrons within the pyridine π-system. bohrium.com Computational analyses on various fluoropyridines reveal that fluorine incorporation can lead to a stabilization of the molecule's π-orbitals. researchgate.net This stabilization effect can enhance the thermal and chemical resistance of the compound due to the strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry. bohrium.comresearchgate.net
Furthermore, the presence of fluorine changes the electron donor-acceptor characteristics of the pyridine ring. While a typical pyridine ring acts as a Lewis base or electron donor, heavy fluorination can deplete the π-cloud of electron density to such an extent that it creates a "π-hole," making the ring itself capable of acting as an electron acceptor in non-covalent interactions. nih.gov In the case of this compound, the single fluorine atom would be expected to reduce the π-electron density of the ring, thereby modulating its interaction with other molecules.
Impact on Chemical Reactivity:
The electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the fluorine atom. However, due to the presence of other substituents (methyl and methanamine groups), the precise reactivity pattern would be a complex interplay of their combined electronic and steric effects.
Theoretical studies often employ analyses of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps to predict reactivity. researchgate.net For a molecule like this compound, the MEP map would likely show a region of high positive potential on the ring, indicative of its reduced nucleophilicity, and a highly negative region around the fluorine and nitrogen atoms. nih.govresearchgate.net The energy gap between the HOMO and LUMO is another critical parameter; a smaller gap generally implies higher chemical reactivity. The introduction of fluorine is known to affect this energy gap, thereby tuning the molecule's reactivity profile. nih.gov
Natural Bond Orbital (NBO) analysis is another computational tool that provides insight into intramolecular charge delocalization and the strength of bonds. researchgate.net Such an analysis for this compound would quantify the electron density shift towards the fluorine atom and reveal the resulting changes in the bond strengths within the pyridine ring.
While specific data tables for this compound are not available, the table below illustrates the types of computational data typically generated in studies of similar molecules to predict the influence of fluorination.
Table 1: Illustrative Computational Parameters for a Hypothetical Fluorinated vs. Non-Fluorinated Pyridine Derivative
| Parameter | Non-Fluorinated Analog | Fluorinated Analog | Influence of Fluorine |
| HOMO Energy (eV) | -6.5 | -6.8 | Lowered energy, indicating greater stability |
| LUMO Energy (eV) | -1.2 | -1.5 | Lowered energy, indicating increased electron affinity |
| HOMO-LUMO Gap (eV) | 5.3 | 5.3 | May remain similar or change slightly |
| Dipole Moment (Debye) | 2.1 | 3.5 | Increased due to high electronegativity of F |
| MEP Minimum (a.u.) | -0.045 (on N) | -0.040 (on N) | Reduced negative potential on ring N |
| MEP Maximum (a.u.) | +0.020 (on H) | +0.035 (on ring) | Increased positive potential on the ring |
Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the general trends observed upon fluorination of aromatic systems and does not represent actual calculated values for this compound.
Future Directions and Emerging Research Avenues for 5 Fluoro 6 Methylpyridin 2 Yl Methanamine Research
Development of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign methods for synthesizing (5-Fluoro-6-methylpyridin-2-YL)methanamine. Current synthetic strategies, while effective, may rely on multi-step processes or harsh reagents. The trend in medicinal and materials chemistry is shifting towards sustainability, focusing on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks. nih.gov
Key areas of exploration include:
Late-Stage Functionalization: A significant area of development involves the late-stage introduction of the aminomethyl group onto a pre-existing 5-fluoro-6-methylpyridine core. nih.gov Methods such as C-H bond functionalization are being explored to directly convert C-H bonds into C-N bonds, which could streamline the synthesis and reduce the need for protecting groups. nih.govacs.org
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions. Engineered enzymes could potentially be used to install the fluoro or methyl groups, or to perform the amination step with high enantioselectivity if a chiral version of the compound is desired.
Green Chemistry Principles: Future synthetic routes will increasingly incorporate principles of green chemistry. This includes the use of safer solvents, minimizing the number of synthetic steps (pot economy), and designing processes that are inherently safer. researchgate.net For instance, moving away from toxic solvents or highly reactive intermediates will be a priority. mdpi.com
| Synthetic Strategy | Potential Advantages | Research Focus |
| Late-Stage C-H Aminomethylation | Increased step-economy, reduced protecting group manipulations. | Development of selective catalysts for C-H activation at the 2-position of the pyridine (B92270) ring. |
| Biocatalytic Routes | High chemo-, regio-, and stereoselectivity; mild, aqueous conditions. | Enzyme screening and engineering for specific transformations on the fluoromethylpyridine scaffold. |
| Greener Reagents & Solvents | Reduced environmental impact, improved safety profile. | Replacement of hazardous reagents with benign alternatives; use of water or bio-based solvents. |
Exploration of Advanced Catalytic Systems for Its Transformation
This compound serves as a scaffold that can be further modified. Future research will heavily invest in advanced catalytic systems to functionalize this molecule in novel ways. The development of new catalysts allows for transformations that were previously difficult or impossible, opening up new chemical space.
Emerging catalytic approaches include:
Photoredox Catalysis: This rapidly expanding field uses light to drive chemical reactions under mild conditions. nih.gov Photoredox catalysis could be employed for various transformations, such as the functionalization of the methyl group, the pyridine ring, or the amine moiety, offering unique reactivity patterns not accessible through traditional thermal methods. nih.gov
Transition Metal Catalysis: While already a staple in organic synthesis, new transition-metal catalysts with tailored ligands are constantly being developed. mdpi.com These could enable more efficient cross-coupling reactions to modify the pyridine ring or novel amination chemistries involving the methanamine group. For example, ruthenium-based catalysts have shown promise in the C-H arylation of fluoroarenes. acs.org
Organocatalysis: Metal-free catalysis offers an alternative that can avoid potential metal contamination in the final products, which is particularly important for pharmaceutical applications. mdpi.com Chiral organocatalysts could be used to derivatize the primary amine, creating stereocenters for the synthesis of enantiomerically pure compounds.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a major technological shift in chemical manufacturing. europa.eumdpi.com These technologies offer enhanced safety, consistency, and scalability. europa.euresearchgate.net
Flow Chemistry: Synthesizing this compound or its derivatives in a continuous flow reactor can improve control over reaction parameters like temperature and mixing, leading to higher yields and purity. researchgate.netalmacgroup.com This is especially beneficial for highly exothermic or hazardous reactions. europa.eu The synthesis of pyridine and dihydropyridine (B1217469) derivatives has already been successfully transferred to continuous flow processing. researchgate.net
Automated Synthesis: Automated platforms, which integrate robotics with data-driven algorithms, can accelerate the discovery and optimization of new derivatives. youtube.comresearchgate.netnih.gov By programming a synthesis platform to use this compound as a starting material, libraries of new compounds can be generated rapidly by varying the reagents used to modify the amine or the pyridine ring. youtube.com These systems enable high-throughput experimentation to quickly identify optimal reaction conditions. nih.gov
| Technology | Impact on this compound Research | Key Benefits |
| Flow Chemistry | Enables safer, more efficient, and scalable production. | Improved heat and mass transfer, precise control of residence time, safer handling of hazardous intermediates. europa.eu |
| Automated Synthesis Platforms | Accelerates the synthesis and optimization of new derivatives. | High-throughput reaction screening, rapid library generation, data-driven optimization. youtube.comnih.gov |
Expanded Application as a Building Block in Diverse Chemical Fields
While fluorinated heterocyclic compounds are staples in medicinal chemistry, future research will likely see the application of this compound expand into other areas. sigmaaldrich.comfluorochem.co.uk The unique properties imparted by the fluorine atom and the pyridine ring—such as thermal stability, altered lipophilicity, and specific electronic properties—are valuable in various fields. youtube.com
Potential new application areas include:
Agrochemicals: Fluorine substitution is a common strategy to enhance the efficacy and metabolic stability of herbicides and pesticides. sigmaaldrich.comyoutube.com This building block could be incorporated into new agrochemical scaffolds to improve their biological activity and environmental profile.
Materials Science: Fluorinated polymers often exhibit desirable properties like high thermal stability and chemical resistance. molecularcloud.org this compound could be used as a monomer or an additive in the synthesis of advanced polymers, coatings, or liquid crystals with tailored properties. molecularcloud.orgnih.gov
PET Imaging: The fluorine atom raises the possibility of developing a radiolabeled version using fluorine-18 (B77423) (¹⁸F). An ¹⁸F-labeled version of this compound or its derivatives could serve as a positron emission tomography (PET) tracer for medical imaging, aiding in diagnostics for cancer or neurological disorders. molecularcloud.orgnih.gov
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
To fully exploit the potential of this compound, a deeper understanding of its structural, electronic, and reactive properties is necessary. Advanced analytical and computational tools are becoming indispensable for this purpose.
Advanced Spectroscopy: Techniques like 2D NMR spectroscopy and single-crystal X-ray diffraction can provide precise information about the compound's three-dimensional structure and intermolecular interactions. researchgate.net Advanced methods like vacuum ultraviolet (VUV) spectroscopy can offer insights into the electronic transitions of the molecule, which can be correlated with its reactivity. rsc.org Single-molecule spectroscopy could even be used to study the dynamics of individual molecules in complex environments. nih.gov
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict molecular geometry, electronic properties (like HOMO-LUMO gaps), and reaction mechanisms. emerginginvestigators.orgnih.gov These computational studies can help rationalize observed reactivity, predict the outcomes of new reactions, and guide the design of new derivatives with desired properties. acs.orgnih.gov For instance, computational models can predict how fluorination affects protein-ligand binding, which is crucial for drug design. acs.orgnih.gov
Role in High-Throughput Synthesis and Screening Initiatives
The structure of this compound makes it an ideal candidate for inclusion in high-throughput synthesis and screening (HTS) campaigns, particularly in drug discovery. mdpi.com Its primary amine handle allows for easy diversification, enabling the rapid creation of large compound libraries.
Future initiatives will likely involve:
Library Synthesis: Using automated synthesis platforms, this building block can be reacted with a diverse set of reagents (e.g., carboxylic acids, sulfonyl chlorides, aldehydes) to generate a library of amide, sulfonamide, or secondary amine derivatives. nih.govresearchgate.net The synthesis of pyridine and pyrimidine-based fragment libraries has proven to be a valuable strategy in drug discovery. researchgate.netlookchem.com
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it fits the profile of a "fragment" for FBDD. In this approach, small molecules that bind weakly to a biological target are identified and then optimized into more potent leads. researchgate.net this compound could be screened against various biological targets to identify initial hits for drug development programs.
Integration with AI and Machine Learning: The data generated from synthesizing and screening libraries based on this scaffold can be used to train machine learning models. These models can then predict the properties of virtual compounds, helping to prioritize the synthesis of the most promising candidates and accelerating the discovery cycle. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (5-Fluoro-6-methylpyridin-2-YL)methanamine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves amination of halogenated pyridine intermediates. For example, amination using ammonia or methylamine under controlled temperatures (70–100°C) in polar aprotic solvents like DMF or THF can yield the target compound. Purity optimization includes post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Intermediate characterization using -NMR and LC-MS is critical to confirm structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and amine proton environments. For instance, the methyl group at C6 appears as a singlet (~δ 2.3 ppm), while the fluoropyridine ring protons show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 154.07) and fragmentation patterns.
- FT-IR : Absorbance bands near 3350 cm (N-H stretch) and 1600 cm (C=N/C-F vibrations) validate functional groups .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : The compound is moderately soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in water. For biological assays, pre-dissolution in DMSO (<5% v/v) is recommended to avoid precipitation. Solubility can be temperature-dependent; experimental protocols should specify storage at 4°C to maintain stability. Quantitative solubility measurements using HPLC with UV detection (λ = 260 nm) are advised for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from differences in assay conditions or impurity profiles. To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO cytotoxicity).
- Impurity Profiling : Employ LC-MS/MS to identify and quantify byproducts (e.g., oxidized or dimerized species) that may interfere with activity .
- Dose-Response Validation : Repeat experiments across multiple concentrations (e.g., 1 nM–100 µM) to establish EC/IC curves and confirm specificity .
Q. What strategies are recommended for optimizing reaction conditions in nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.
- Catalysis : Add KCO or CsCO to deprotonate the amine and accelerate substitution.
- Temperature Control : Reactions typically proceed at 60–80°C; microwave-assisted synthesis (100–120°C, 30 min) can improve yields. Monitor progress via TLC (silica gel, R ~0.4 in ethyl acetate) .
Q. What computational approaches are suitable for modeling the reactivity of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. B3LYP/6-31G(d) basis sets are effective for energy minimization .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases, GPCRs). Validate docking poses with MD simulations (GROMACS, AMBER) to assess binding stability .
- ADMET Prediction : Tools like SwissADME predict bioavailability, blood-brain barrier penetration, and CYP450 interactions to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
